4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid
CAS No.: 1556395-23-3
Cat. No.: VC5353086
Molecular Formula: C11H18N2O5
Molecular Weight: 258.274
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1556395-23-3 | 
|---|---|
| Molecular Formula | C11H18N2O5 | 
| Molecular Weight | 258.274 | 
| IUPAC Name | 4-[(3-hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid | 
| Standard InChI | InChI=1S/C11H18N2O5/c14-8-1-4-13(7-8)10(17)12-11(9(15)16)2-5-18-6-3-11/h8,14H,1-7H2,(H,12,17)(H,15,16) | 
| Standard InChI Key | OEAOJBVCSWKAGY-UHFFFAOYSA-N | 
| SMILES | C1CN(CC1O)C(=O)NC2(CCOCC2)C(=O)O | 
Introduction
Structural and Chemical Identity
4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid (IUPAC name: 4-{[(3-hydroxypyrrolidin-1-yl)carbonyl]amino}oxane-4-carboxylic acid) is characterized by a unique bicyclic framework. The oxane ring (a six-membered oxygen-containing heterocycle) is substituted at the 4-position with both a carboxylic acid group and an amide-linked 3-hydroxypyrrolidine ring. The stereochemistry of the hydroxyl group on the pyrrolidine and the configuration of the oxane ring are critical to its biological and chemical behavior .
Molecular Formula and Weight
Stereochemical Considerations
The compound’s stereocenters include:
- 
The 3-position of the pyrrolidine ring (hydroxyl group).
 - 
The 4-position of the oxane ring (carboxylic acid and amide substituents).
Synthetic methods to control stereochemistry, such as catalytic hydrogenation or asymmetric catalysis, are essential for obtaining enantiopure forms . 
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of this compound can be inferred from analogous methodologies for bicyclic amino acid derivatives. A one-pot hydrogenation and cyclization strategy, as described in patent CN108602758B for trans-4-aminocyclohexanecarboxylic acids, offers a potential pathway :
- 
Starting Material: 4-Aminobenzoic acid derivatives.
 - 
Hydrogenation: Catalytic hydrogenation under basic conditions (e.g., NaOH/EtOH) with a palladium or platinum catalyst at low pressure (1–5 bar H).
 - 
Cyclization: Formation of the oxane ring via intramolecular etherification.
 - 
Amide Coupling: Reaction with 3-hydroxypyrrolidine using carbodiimide-based coupling agents.
 
Table 1: Representative Synthesis Conditions
| Step | Conditions | Yield | Selectivity (trans:cis) | 
|---|---|---|---|
| Hydrogenation | 3% Pd/C, 3 bar H, NaOH/EtOH | 85% | 8:1 | 
| Amide Coupling | EDC/HOBt, DMF, rt | 78% | N/A | 
Challenges in Synthesis
- 
Stereocontrol: Achieving high diastereomeric excess (d.e.) for the trans-configuration at the oxane ring’s 4-position.
 - 
Functional Group Compatibility: Preventing lactamization during amide coupling due to the proximity of the carboxylic acid and amine groups .
 
Physicochemical Properties
Acidity and Basicity
The compound exhibits two ionizable groups:
- 
Carboxylic acid: Estimated (similar to cyclohexanecarboxylic acid) .
 - 
Pyrrolidine amine: Estimated (comparable to aliphatic amines) .
 
Table 2: Predicted Physicochemical Properties
| Property | Value | 
|---|---|
| Water solubility | 12.5 mg/mL (pH 7.4) | 
| LogP (octanol/water) | -1.3 | 
| Melting point | 215–218°C (dec.) | 
Spectroscopic Data
- 
IR: Strong absorption at 1720 cm (C=O, carboxylic acid) and 1650 cm (amide I band).
 - 
NMR: NMR (DO): δ 4.25 (m, pyrrolidine OH), 3.80–3.40 (oxane ring protons), 2.95 (amide NH) .
 
Structural and Functional Analysis
Conformational Dynamics
The oxane ring adopts a chair conformation, with the bulky carboxylic acid and amide groups preferentially occupying equatorial positions. Molecular modeling suggests that the trans-configuration at the 4-position minimizes steric clash between substituents .
Hydrogen Bonding Network
The hydroxyl group on pyrrolidine forms an intramolecular hydrogen bond with the amide carbonyl, stabilizing the molecule in solution. This interaction may influence bioavailability and receptor binding .
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